molecular formula C7H4ClN B566242 5-Chloro-2-ethynylpyridine CAS No. 1196153-33-9

5-Chloro-2-ethynylpyridine

Cat. No.: B566242
CAS No.: 1196153-33-9
M. Wt: 137.566
InChI Key: MDWHTKFYMVXXFX-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynylpyridine: is an organic compound with the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and an ethynyl group at the 2-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynylpyridine typically involves the reaction of 5-chloropyridine with acetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where 5-chloropyridine reacts with acetylene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Routes

5-Chloro-2-ethynylpyridine is typically synthesized through methods such as:

  • Sonogashira Coupling : A palladium-catalyzed reaction involving 5-chloropyridine and acetylene.
  • Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, facilitating the formation of various derivatives.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in:

  • Substitution Reactions : Producing substituted pyridines.
  • Addition Reactions : Engaging with electrophiles to form new compounds.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

  • Drug Development : Investigated for its role as a precursor in synthesizing pharmaceuticals targeting specific diseases.
  • Biological Activity : Studies suggest it may influence enzymatic pathways and receptor interactions.

Biological Studies

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Demonstrated activity against certain bacterial and viral strains.
CompoundVirus TargetedIC50 (μg/mL)Inhibition Rate (%)
This compoundH5N1240.693% at 0.5 μmol/μL
Similar CompoundsSARS-CoV-2544.6Not specified

Antiviral Activity

In a study examining the antiviral properties of pyridine derivatives, compounds similar to this compound were found to exhibit significant activity against H5N1 and SARS-CoV-2 viruses. The presence of halogen substituents was noted to enhance this activity, highlighting the potential for developing antiviral agents based on this compound.

Neuropharmacological Effects

Investigations into related pyridine derivatives suggest that they can modulate neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with electrophiles, while the chlorine atom can be substituted by nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules. The exact pathways and molecular targets depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-ethynylpyridine is unique due to the presence of both the chlorine atom and the ethynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Biological Activity

5-Chloro-2-ethynylpyridine (CEP) is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features, including a chloro group and an ethynyl substituent. This article explores the biological activity of CEP, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C7_7H4_4ClN
  • Molecular Weight : 137.57 g/mol
  • CAS Number : 1196153-33-9

The compound is characterized by its ability to participate in various chemical reactions due to the presence of both the ethynyl and chloro groups, making it a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The ethynyl group allows for nucleophilic attacks, while the chlorine atom can be involved in substitution reactions. These interactions can lead to modulation of biochemical pathways relevant to therapeutic effects.

Biological Targets

  • Enzymatic Interactions : CEP may inhibit or activate enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has been suggested that CEP could act as an allosteric modulator for certain receptors, impacting neurotransmission and other physiological processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including CEP. The compound has shown potential against various bacterial and viral strains, although specific data on CEP's efficacy is limited. A review of pyridine compounds indicated that modifications at specific positions can enhance their antimicrobial activities .

Case Studies

  • Antiviral Activity : In a study exploring the antiviral properties of pyridine derivatives, compounds similar to CEP demonstrated significant activity against H5N1 and SARS-CoV-2 viruses. The presence of halogen substituents was noted to enhance this activity .
    CompoundVirus TargetedIC50 (μg/mL)Inhibition Rate (%)
    8hH5N1240.693 at 0.5 μmol/μL
    8fSARS-CoV-2544.6Not specified
  • Neuropharmacological Effects : Investigations into related compounds have suggested that pyridine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Research Findings

Several studies have provided insights into the biological implications of CEP:

  • Synthesis and Evaluation : Research has focused on synthesizing derivatives of CEP and evaluating their biological activities, particularly in the context of drug discovery and development.
  • Pharmacological Profiles : The pharmacological profiles of pyridine derivatives indicate a broad spectrum of activity, with variations depending on the substituents present on the pyridine ring.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-chloro-2-ethynylpyridine, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via Sonogashira coupling, where a halogenated pyridine precursor (e.g., 5-chloro-2-iodopyridine) reacts with a terminal alkyne under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.
  • Solvent : THF or DMF with triethylamine as a base.
  • Temperature : 60–80°C for 12–24 hours.
    Yield optimization involves controlling moisture (strict anhydrous conditions) and stoichiometric excess of the alkyne (1.5–2.0 equivalents). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to byproduct formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the ethynyl proton (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). The chlorine substituent deshields adjacent carbons.
  • IR spectroscopy : Detect the C≡C stretch (~2100 cm⁻¹) and aromatic C-Cl (~600 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 137.56.
    Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) to resolve potential regioisomers .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

The ethynyl moiety enables participation in click chemistry (e.g., CuAAC with azides) and Suzuki-Miyaura couplings. Challenges include:

  • Competing side reactions : Homocoupling of alkynes under palladium catalysis. Mitigate by using lower catalyst loading and excess aryl halide.
  • Steric effects : The ethynyl group’s linear geometry limits substitution at the 2-position. DFT calculations (e.g., Gaussian 16) model electronic effects on regioselectivity .

Q. How can researchers address contradictions in reported solubility/stability data for this compound?

Discrepancies arise from:

  • Solvent polarity : Solubility in DMSO (≥50 mg/mL) vs. poor solubility in water (<1 mg/mL). Use Hansen solubility parameters to predict solvent compatibility.
  • Degradation pathways : Hydrolysis of the ethynyl group under acidic/alkaline conditions. Stability studies (TGA/DSC) recommend storage at –20°C under inert gas (Ar/N₂) .

Q. What strategies improve the reproducibility of biological assays involving this compound derivatives?

  • Detailed protocols : Document exact concentrations, solvent systems (e.g., DMSO percentage in cell media), and incubation times.
  • Control experiments : Include vehicle controls (DMSO-only) and reference inhibitors (e.g., staurosporine for kinase assays).
  • Data transparency : Share raw NMR/MS spectra and HPLC chromatograms in supplementary materials. Reproducibility requires adherence to FAIR data principles .

Q. Methodological Considerations

Q. How should researchers design experiments to study the electronic effects of this compound in catalytic systems?

  • Electrochemical analysis : Cyclic voltammetry (e.g., CH Instruments) measures redox potentials influenced by the electron-withdrawing Cl and ethynyl groups.
  • Computational modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity in metal-ligand interactions .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize with activated carbon; avoid aqueous washdown to prevent environmental contamination .

Q. Data Reporting Standards

  • Experimental section : Include synthetic yields, spectroscopic data, and purity metrics (≥95% by HPLC).
  • Supporting information : Upload crystallographic data (CIF files) or computational input/output files.
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal .

Properties

IUPAC Name

5-chloro-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWHTKFYMVXXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726195
Record name 5-Chloro-2-ethynylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-33-9
Record name 5-Chloro-2-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-ethynylpyridine
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